molecular formula C16H22N2O3 B036460 Benzyl 2,2-dimethylhexahydropyrrolo[3,4-d][1,3]oxazine-6(4H)-carboxylate CAS No. 1346597-57-6

Benzyl 2,2-dimethylhexahydropyrrolo[3,4-d][1,3]oxazine-6(4H)-carboxylate

Cat. No. B036460
M. Wt: 290.36 g/mol
InChI Key: PEJXWFVSLBDUGW-UHFFFAOYSA-N
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Description

"Benzyl 2,2-dimethylhexahydropyrrolo[3,4-d][1,3]oxazine-6(4H)-carboxylate" is a compound that belongs to the class of organic compounds known as oxazines. These compounds are characterized by a six-membered heterocyclic ring containing one oxygen atom and one nitrogen atom. The specific compound is of interest due to its unique structural features, which include a benzyl group and a dimethylhexahydropyrrolo[3,4-d][1,3]oxazine ring system.

Synthesis Analysis

The synthesis of compounds related to benzyl 2,2-dimethylhexahydropyrrolo[3,4-d][1,3]oxazine-6(4H)-carboxylate involves complex organic synthesis techniques. For example, Yamamoto et al. (1998) examined the N-isopropylation of methyl 2,2-dimethyl-3-oxo-3,4-dihydro-2H-benzo[1,4]oxazine-6-carboxylate to prepare key intermediates for the synthesis of potent Na/H exchange inhibitors (Yamamoto et al., 1998). Such processes often involve selective alkylation and the use of catalysts to achieve the desired selectivity and yield.

Molecular Structure Analysis

The molecular structure of benzyl 2,2-dimethylhexahydropyrrolo[3,4-d][1,3]oxazine-6(4H)-carboxylate and related compounds is typically analyzed using techniques such as NMR spectroscopy and X-ray diffraction. These analyses provide insights into the compound's stereochemistry and molecular conformation. For instance, Gabriele et al. (2006) achieved a significant degree of stereoselectivity in the synthesis of 2,3-dihydrobenzo[1,4]dioxine and 3,4-dihydro-2H-benzo[1,4]oxazine derivatives, with configurations established by X-ray diffraction analysis (Gabriele et al., 2006).

Chemical Reactions and Properties

The chemical properties of benzyl 2,2-dimethylhexahydropyrrolo[3,4-d][1,3]oxazine-6(4H)-carboxylate include its reactivity towards various reagents and conditions. Chemical transformations such as acylation, alkylation, and cyclization are crucial for modifying the compound's structure and properties. For example, Yamamoto et al. (1999) explored the acylation of methyl 4-hydroxy-3-isopropylaminobenzoate and investigated the O,N-acyl migration, a reaction that highlights the compound's reactivity and potential for chemical modification (Yamamoto et al., 1999).

Scientific Research Applications

Antimicrobial and Antifungal Agents

Research has demonstrated the synthesis of certain derivatives of pyrrolo[2,3-b]pyridine-5-carboxylic acid, starting with compounds structurally related to Benzyl 2,2-dimethylhexahydropyrrolo[3,4-d][1,3]oxazine, as potential antimicrobial agents. These derivatives showed promising antimicrobial activity, indicating their potential use in developing new antimicrobial therapies (Bayomi & Al-rashood, 1991). Additionally, 2,7-disubstituted-5,6-dimethylpyrrolo[2,3-d]-1,3-oxazin-4-ones have been synthesized from 2-amino-3-tert-butoxy-carbonyl-4,5-dimethylpyrroles and tested as antifungal agents, revealing their potential as rigid analogues of the allylamine antifungals (Player et al., 1994).

Synthesis of Heterocyclic Compounds

A variety of research has been conducted on the synthesis of new heterocyclic compounds using derivatives structurally similar to Benzyl 2,2-dimethylhexahydropyrrolo[3,4-d][1,3]oxazine. These studies involve the cycloaddition reactions of cyclic imidates to afford new fused heterocyclic compounds, offering insights into the development of novel organic synthesis methodologies and the potential for creating diverse chemical entities for further pharmacological evaluation (Ihara et al., 2011).

Novel Synthesis Methods

Innovative synthesis methods have been developed for creating derivatives of Benzyl 2,2-dimethylhexahydropyrrolo[3,4-d][1,3]oxazine. These methods include new approaches for synthesizing 3,4-dihydro-2H-benzo[1,4]oxazines, which have been noted for their applications in biology and medication. Such research contributes to expanding the toolkit available for organic chemists and pharmacologists in drug discovery and development (詹淑婷, 2012).

Chemical Properties and Reactions

Studies on the chemical properties and reactions of Benzyl 2,2-dimethylhexahydropyrrolo[3,4-d][1,3]oxazine derivatives have also been reported. These include investigations into the reaction mechanisms, stereochemistry, and potential for creating complex molecules with significant biological activity. For example, the thermal and acid-catalyzed rearrangements of 5,6-dihydro-4H-1,2-oxazines have been explored, shedding light on the behavior of these compounds under various chemical conditions and potentially leading to novel synthetic pathways or products with unique properties (Faragher & Gilchrist, 1979).

Safety And Hazards

The safety and hazards associated with a compound depend on its specific properties. Some oxazines are known to be biologically active and could be harmful if not handled properly.


Future Directions

The study of oxazines is a rich field with many potential applications in pharmaceuticals, materials science, and more. Future research could explore new synthesis methods, novel derivatives, and potential uses for these compounds.


Please note that this is a general analysis based on the class of compounds that “Benzyl 2,2-dimethylhexahydropyrrolo[3,4-d][1,3]oxazine-6(4H)-carboxylate” appears to belong to. For a detailed analysis of this specific compound, more information or a more specific context would be needed. If you have more details or if there’s a specific aspect you’re interested in, feel free to ask!


properties

IUPAC Name

benzyl 2,2-dimethyl-1,4,4a,5,7,7a-hexahydropyrrolo[3,4-d][1,3]oxazine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3/c1-16(2)17-14-9-18(8-13(14)11-21-16)15(19)20-10-12-6-4-3-5-7-12/h3-7,13-14,17H,8-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEJXWFVSLBDUGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(NC2CN(CC2CO1)C(=O)OCC3=CC=CC=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001119054
Record name Pyrrolo[3,4-d][1,3]oxazine-6(4H)-carboxylic acid, hexahydro-2,2-dimethyl-, phenylmethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001119054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl 2,2-dimethylhexahydropyrrolo[3,4-d][1,3]oxazine-6(4H)-carboxylate

CAS RN

1346597-57-6
Record name Pyrrolo[3,4-d][1,3]oxazine-6(4H)-carboxylic acid, hexahydro-2,2-dimethyl-, phenylmethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1346597-57-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrrolo[3,4-d][1,3]oxazine-6(4H)-carboxylic acid, hexahydro-2,2-dimethyl-, phenylmethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001119054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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